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molecular formula C7H6N2O4 B032574 2-Amino-6-nitrobenzoic acid CAS No. 50573-74-5

2-Amino-6-nitrobenzoic acid

Cat. No. B032574
M. Wt: 182.13 g/mol
InChI Key: GGKYLHNARFFORH-UHFFFAOYSA-N
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Patent
US07951814B2

Procedure details

A mixture of 2-amino-6-nitro-benzoic acid (60 g, 329 mmol) and urea (257.3 g, 4285 mmol) in acetic acid (1.65 lit.) was heated to reflux for 24 h. The acetic acid was evaporated under reduced pressure and the residue obtained was diluted with water (2.5 lit). The solid product separated out was filtered and washed with water. The product was collected and dried in an air oven to give 44 g of the product as a yellow solid; 1H NMR (δ ppm, DMSO-d6, 300 MHz): 11.58 (br. s, 1H); 11.55 (br.s, 1H); 7.76 (t, J=8.4, 1H); 7.41 (d, J=7.8, 1H); 7.32 (d, J=8.4, 1H).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
257.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([OH:6])=O.[NH2:14][C:15](N)=[O:16]>C(O)(=O)C.O>[N+:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:2]2[C:3]=1[C:4](=[O:6])[NH:14][C:15](=[O:16])[NH:1]2)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
257.3 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The acetic acid was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
The solid product separated out
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
dried in an air oven

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(NC(NC2=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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